N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide
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Overview
Description
The compound is a benzamide derivative, which means it contains a benzene ring attached to an amide group. The “4-tert-butylphenyl” part suggests a phenyl (benzene) ring substituted with a tert-butyl group at the 4th position. The “1,3-thiazol-2-yl” part indicates a thiazole ring, which is a type of heterocycle with sulfur and nitrogen atoms .
Molecular Structure Analysis
The molecular structure would likely show the benzamide core structure, with the tert-butylphenyl and thiazolyl groups attached at the indicated positions. Unfortunately, without specific data or a crystallographic study, it’s difficult to predict the exact 3D conformation .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. Factors such as polarity, molecular size, and functional groups would influence properties like solubility, melting point, and boiling point .Scientific Research Applications
Aggregation-Induced Emission Enhancement
Research has highlighted the development of phenylbenzoxazole-based organic compounds that exhibit distinct aggregation-induced emission enhancement (AIEE) characteristics. Such compounds, including N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-tert-butylbenzamide, show significant solid-state fluorescence efficiency due to specific molecular packing in the aggregated state, driven by C–H···π interaction and various hydrogen bonds. The three-dimensional expansion of cross-dipole stacking in these compounds is a crucial factor for their emission enhancement in solids or aggregates (Qian et al., 2012).
Emissive quasi-TICT State and Nanosheet Growth
Another study on a similar phenylbenzoxazole-based compound, N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-tert-butylbenzamide (3OTB), elucidates the mechanism behind its condensed-state emission enhancement. The study finds that the transition to a nonemissive twisted intramolecular charge transfer (TICT) state is prohibited, favoring an intermediate emissive quasi-TICT state due to partial restriction of free intramolecular rotations in condensed states. This mechanism is pivotal for emission enhancement, with the molecular arrangement influencing the emission quantum efficiency (Li et al., 2015).
Antimicrobial Properties
Research into fluorobenzamides containing thiazole and thiazolidine has demonstrated promising antimicrobial properties. Compounds synthesized via the condensation of 4-fluoro-N-(4-methyl-5-(2-(4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)thiazol-2-yl)benzamide and further reactions exhibited significant antimicrobial activity against a range of bacterial and fungal strains. The presence of a fluorine atom at the 4th position of the benzoyl group is essential for enhancing this antimicrobial activity (Desai et al., 2013).
Synthesis and Biological Evaluation
The synthesis and biological evaluation of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate, as well as other related compounds, have been explored for various potential applications, including antimicrobial and anthelmintic activities. Such studies contribute to the understanding of the chemical and pharmacological properties of compounds with specific functional groups, providing a foundation for the development of new therapeutic agents (Sanjeevarayappa et al., 2015).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2OS/c1-20(2,3)15-9-7-13(8-10-15)17-12-25-19(22-17)23-18(24)14-5-4-6-16(21)11-14/h4-12H,1-3H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQGASVUEPPSOLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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